molecular formula C19H23F2N3O4 B13369216 1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B13369216
M. Wt: 395.4 g/mol
InChI Key: XQXYILOSZTVMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone family. Quinolones are a class of synthetic broad-spectrum antibacterial agents known for their effectiveness against a variety of bacterial infections. This particular compound is characterized by its unique structure, which includes a quinoline core with various functional groups that enhance its biological activity.

Preparation Methods

The synthesis of 1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves several steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which is typically derived from aniline derivatives.

    Ethylation: The ethyl group is introduced at position 1 through an alkylation reaction using ethyl iodide.

    Morpholinyl Propylation: The morpholinyl propyl group is attached at position 7 via a nucleophilic substitution reaction.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired quinolinecarboxylic acid.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth .

Comparison with Similar Compounds

1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. While all these compounds share a similar quinoline core, the presence of different substituents at various positions imparts unique properties to each compound. For instance, the morpholinyl propyl group in this compound enhances its solubility and bioavailability compared to other fluoroquinolones .

Similar Compounds

  • Ciprofloxacin
  • Norfloxacin
  • Ofloxacin

These compounds are widely used as antibacterial agents and have been extensively studied for their pharmacological properties .

Properties

Molecular Formula

C19H23F2N3O4

Molecular Weight

395.4 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-morpholin-4-ylpropylamino)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23F2N3O4/c1-2-24-11-13(19(26)27)18(25)12-10-14(20)16(15(21)17(12)24)22-4-3-5-23-6-8-28-9-7-23/h10-11,22H,2-9H2,1H3,(H,26,27)

InChI Key

XQXYILOSZTVMKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCCN3CCOCC3)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.